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Compound of Interest

Compound Name: GSK143 dihydrochloride

Cat. No.: B12417604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic

properties of GSK143 dihydrochloride, a potent and selective spleen tyrosine kinase (SYK)

inhibitor. In the landscape of kinase inhibitors, GSK143 presents a significant area of interest

for its potential therapeutic applications in inflammatory diseases and oncology. This document

offers a direct comparison with other notable SYK inhibitors, supported by experimental data, to

assist researchers in making informed decisions for their drug development and research

endeavors.

Executive Summary
GSK143 dihydrochloride is a highly selective, orally active inhibitor of spleen tyrosine kinase

(SYK). SYK is a crucial mediator of signal transduction downstream of various

immunoreceptors, making it a prime target for therapeutic intervention in a host of autoimmune

and inflammatory conditions, as well as certain B-cell malignancies. This guide delves into the

pharmacokinetic and pharmacodynamic profiles of GSK143 and juxtaposes them with other

SYK inhibitors such as Fostamatinib (the prodrug of R406), Cerdulatinib, and BAY 61-3606.

Comparative Pharmacokinetic Analysis
The pharmacokinetic profiles of GSK143 dihydrochloride and its alternatives are summarized

below. The data highlights key parameters such as maximum plasma concentration (Cmax),

time to reach Cmax (Tmax), area under the curve (AUC), half-life (T1/2), and bioavailability.
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Parameter GSK143
Fostamatinib
(R406)

Cerdulatinib BAY 61-3606

Species Rat Human Human Rat

Dose 3 mg/kg (oral) 100 mg (oral)
30 mg (oral,

twice daily)
3 mg/kg (oral)

Cmax
Not explicitly

stated
~394.5 ng/mL[1]

Dose-

proportional

increase from 15

to 30 mg

Not explicitly

stated

Tmax
Not explicitly

stated

~1.5 - 2.0

hours[1]

Not explicitly

stated

Not explicitly

stated

AUC
Not explicitly

stated

~4071

ng*h/mL[1]

Dose-

proportional

increase from 15

to 30 mg

Not explicitly

stated

Half-life (T1/2) 4.2 hours[2]
~12 - 21 hours[3]

[4]

Not explicitly

stated

Not explicitly

stated

Bioavailability 30%[2]

Not explicitly

stated for R406

from

Fostamatinib

Favorable

pharmacokinetic

profile supporting

once-daily

dosing

Orally

available[5][6]

Clearance 16 mL/min/kg[2]
Not explicitly

stated

Apparent

clearance

increases with

body weight and

albumin

Not explicitly

stated

Volume of

Distribution (Vss)
4.1 L/kg[2]

Not explicitly

stated

Not explicitly

stated

Not explicitly

stated
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The pharmacodynamic properties, primarily the inhibitory activity against SYK and other

kinases, are crucial for understanding the potency and selectivity of these compounds.

Parameter GSK143
Fostamatinib
(R406)

Cerdulatinib BAY 61-3606

Target SYK SYK
SYK, JAK1,

JAK3, Tyk2
SYK

pIC50 (SYK) 7.5
Not explicitly

stated in pIC50

Not explicitly

stated

Not explicitly

stated

IC50 (SYK)
Not explicitly

stated
41 nM

Not explicitly

stated
10 nM[6][7]

Ki (SYK)
Not explicitly

stated
30 nM

Not explicitly

stated
7.5 nM[6][7]

Other Key

Targets

(pIC50/IC50)

pErk (pIC50=7.1)

Wide range of

kinases at higher

concentrations

JAK1, JAK3,

Tyk2

Not highly

selective against

other tested

kinases[7]

Cellular Activity
IC50 of 323 nM

in CLL cells

Reduces

antibody-

mediated

destruction of

platelets

Induces

apoptosis and

cell-cycle arrest

in DLBCL cell

lines

Inhibits

degranulation in

mast cells (IC50

= 5-46 nM)[5]

Signaling Pathway
The following diagram illustrates the central role of SYK in immunoreceptor signaling and the

point of inhibition by GSK143 and other SYK inhibitors. Activation of receptors like the B-cell

receptor (BCR) and Fc receptors leads to the recruitment and activation of SYK, which in turn

initiates a downstream signaling cascade involving molecules like ERK, leading to cellular

responses such as proliferation, differentiation, and inflammation.
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Caption: SYK signaling pathway and point of inhibition.

Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.

Below are representative protocols for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a small

molecule inhibitor in a rodent model.
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Caption: Workflow for an in vivo pharmacokinetic study.

1. Animal Model:

Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to

food and water ad libitum.

Catheters may be implanted in the jugular vein for serial blood sampling.

2. Drug Administration:
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For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5%

methylcellulose) and administered by oral gavage.

For intravenous administration, the compound is dissolved in a vehicle compatible with

injection (e.g., saline with a small percentage of DMSO and Solutol) and administered as a

bolus via the tail vein or a catheter.

3. Blood Sampling:

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g.,

pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an

anticoagulant (e.g., EDTA).

4. Plasma Preparation:

Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the

plasma.

The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

Sample Preparation: Plasma samples are typically prepared by protein precipitation. An

internal standard is added, followed by a precipitating agent like acetonitrile. The mixture is

vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then

analyzed.

Chromatography: Separation is achieved using a reverse-phase C18 column with a gradient

elution of mobile phases, often consisting of water with 0.1% formic acid and acetonitrile with

0.1% formic acid.

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in

multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for

the analyte and the internal standard are monitored for quantification.

6. Pharmacokinetic Analysis:
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Plasma concentration-time data are analyzed using non-compartmental analysis software

(e.g., WinNonlin) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC,

T1/2, clearance, and volume of distribution.

In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound

against a specific kinase.

1. Reagents and Materials:

Recombinant human SYK enzyme.

Kinase buffer (containing ATP and a suitable substrate, e.g., a biotinylated peptide).

Test compound (GSK143 or alternatives) serially diluted in DMSO.

Detection reagents (e.g., HTRF-based detection system).

384-well microplates.

2. Assay Procedure:

The kinase reaction is initiated by adding the SYK enzyme to wells of a microplate containing

the kinase buffer and the serially diluted test compound.

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

The reaction is stopped by the addition of a solution containing EDTA.

Detection reagents are added, and the plate is incubated to allow for signal development.

3. Data Analysis:

The signal (e.g., fluorescence) is measured using a plate reader.

The percentage of inhibition is calculated for each compound concentration relative to

control wells (with and without enzyme).
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The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by fitting the data to a four-parameter logistic equation.

Conclusion
GSK143 dihydrochloride demonstrates high selectivity and oral efficacy as a SYK inhibitor. Its

pharmacokinetic and pharmacodynamic profiles suggest its potential as a valuable research

tool and a candidate for further therapeutic development. This guide provides a comparative

framework to evaluate GSK143 alongside other SYK inhibitors, enabling researchers to select

the most appropriate compound for their specific research questions and developmental goals.

The provided experimental protocols offer a foundation for the in-house evaluation of these and

other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. filehosting.pharmacm.com [filehosting.pharmacm.com]

2. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine
kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy
human subjects following single and multiple oral dosing in three phase I studies - PMC
[pmc.ncbi.nlm.nih.gov]

4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy
human subjects following single and multiple oral dosing in three phase I studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-
imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks
antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. selleckchem.com [selleckchem.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12417604?utm_src=pdf-body
https://www.benchchem.com/product/b12417604?utm_src=pdf-custom-synthesis
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=1477&filename=D4300C00018.pdf
https://pubmed.ncbi.nlm.nih.gov/39921522/
https://pubmed.ncbi.nlm.nih.gov/39921522/
https://pubmed.ncbi.nlm.nih.gov/39921522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703230/
https://pubmed.ncbi.nlm.nih.gov/23190017/
https://pubmed.ncbi.nlm.nih.gov/23190017/
https://pubmed.ncbi.nlm.nih.gov/23190017/
https://pubmed.ncbi.nlm.nih.gov/12766258/
https://pubmed.ncbi.nlm.nih.gov/12766258/
https://pubmed.ncbi.nlm.nih.gov/12766258/
https://www.medchemexpress.com/bay-61-3606.html
https://www.selleckchem.com/products/bay-61-3606.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to GSK143 Dihydrochloride: A
Selective SYK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12417604#gsk143-dihydrochloride-pharmacokinetic-
and-pharmacodynamic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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